molecular formula C7H8BrN3O2 B1425614 Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate CAS No. 1009827-04-6

Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate

Cat. No. B1425614
M. Wt: 246.06 g/mol
InChI Key: SPAHRPKPEPZZFG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound provides information about the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure for “Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate” is not available in the sources retrieved .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate” are not explicitly mentioned in the sources retrieved .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, and more. The specific physical and chemical properties for “Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate” are not available in the sources retrieved .

Scientific Research Applications

Synthesis and Characterization

  • Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate and related compounds have been synthesized and characterized, focusing on derivatives of 2,5-disubstituted pyrimidine-4-carboxylic acids (Grant, Winthrop & Seemann, 1956).

Antiviral Activity

  • Compounds including 5-bromo-2-(methylamino)pyrimidine-4-carboxylate derivatives have been explored for their antiviral activity, showing specific inhibitory effects on retrovirus replication in cell culture, with varying degrees of effectiveness (Hocková et al., 2003).

Antiproliferative Effects

  • Research has been conducted on the antiproliferative and antiviral evaluation of acyclic 6-substituted pyrrolo[2,3-D]-pyrimidine nucleoside analogs related to these compounds, demonstrating their potential in inhibiting viral activity and cell proliferation (Swayze et al., 1992).

Role in DNA Sequencing

  • Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate derivatives have been studied for their role in DNA sequencing procedures, particularly in improving discrimination between different DNA bases (Saladino et al., 1997).

Gene Expression Inhibition

  • Certain analogs of methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate have been identified as inhibitors of AP-1 and NF-κB mediated gene expression, highlighting their potential role in influencing cellular signaling pathways (Palanki et al., 2002).

Development of Novel Analgesics

  • The chemical modification of related compounds has been explored as a means to enhance analgesic properties, indicating the potential of these derivatives in pharmaceutical applications (Ukrainets et al., 2015).

Safety And Hazards

The safety and hazards associated with a compound refer to the potential risks and precautions needed when handling or using the compound. The specific safety and hazards for “Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate” are not available in the sources retrieved .

properties

IUPAC Name

methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O2/c1-9-7-10-3-4(8)5(11-7)6(12)13-2/h3H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAHRPKPEPZZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C(=N1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate

Synthesis routes and methods

Procedure details

Methyl-5-bromo-2-(methylthio)pyrimidine-4-carboxylate (1.0 eq, 661 mg, 2.52 mmol) was dissolved in CH2Cl2 (10 ml). meta-chloro perbenzoic acid (m-cpba, 77% pure grade, 2.5 eq, 1.42 g, 6.34 mmol) was added and the mixture was stirred at room temperature for 1 hour. To the resulting suspension was added anhydrous THF (10 ml), methylamine hydrochloride (10 eq, 1.7 g, 25.18 mmol) and DIEA (10 eq, 4.3 ml, 24.69 mmol) and the mixture stirred at room temperature overnight. The solvents were removed in vacuo prior to adding CH2Cl2 and a saturated aqueous sodium bicarbonate solution. The two phases were decanted and two further CH2Cl2 extractions were carried out. The combined extracts were dried over Na2SO4 and the solvents evaporated. Purification by flash chromatography on silica gel (20-30% ethylacetate in hexanes) provided methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate as an off-white solid (461 mg, 75% yield). LCMS (ES): >95% pure, m/z 246 [M]+, 248 [M+2]+.
Quantity
661 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Name
Quantity
4.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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